Home > Products > Screening Compounds P72462 > 8-Azaspiro[4.5]decan-2-ylmethyl acetate
8-Azaspiro[4.5]decan-2-ylmethyl acetate - 2007921-09-5

8-Azaspiro[4.5]decan-2-ylmethyl acetate

Catalog Number: EVT-2510945
CAS Number: 2007921-09-5
Molecular Formula: C12H21NO2
Molecular Weight: 211.305
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one

Compound Description: This compound served as a starting point in a study focused on developing M1 muscarinic agonists for treating Alzheimer's disease. It was designed by incorporating the tetrahydrofuran ring of muscarone into an 8-azaspiro[4.5]decane scaffold. []

Relevance: This compound shares the core azaspiro[4.5]decane structure with 8-Azaspiro[4.5]decan-2-ylmethyl acetate. The key difference lies in the presence of a ketone group at the 3-position and a methyl substituent at the 2-position, along with an oxygen atom replacing the nitrogen at the 1-position, in contrast to the acetate side chain at the 2-position in the main compound. []

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one

Compound Description: This compound is an analog of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, modified with an ethyl group at the 2-position instead of a methyl group. It displayed preferential affinity for M1 receptors over M2 receptors and potent antiamnesic activity with reduced cholinergic side effects compared to the reference compound RS86. []

Relevance: This compound, similar to 8-Azaspiro[4.5]decan-2-ylmethyl acetate, possesses the azaspiro[4.5]decane core. The structural variation arises from the presence of a ketone group at the 3-position, an ethyl substituent at the 2-position, and an oxygen atom replacing the nitrogen at the 1-position. This contrasts with the acetate side chain at the 2-position in the main compound. []

2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane

Compound Description: This compound, another analog of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, features a methylene group at the 3-position. Like the previous analog, it showed preferential affinity for M1 receptors over M2 receptors and potent antiamnesic activity with a better separation from hypothermia-inducing activity compared to RS86. []

8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one

Compound Description: This compound is a spiro[4.5]decane derivative. Its crystal structure reveals that molecules are linked by paired O—H⋯N hydrogen bonds into centrosymmetric R22(16) dimers, further connected into a three-dimensional framework via C—H⋯O interactions. []

Relevance: This compound shares the azaspiro[4.5]decane core structure with 8-Azaspiro[4.5]decan-2-ylmethyl acetate. The differences stem from the presence of a thiazolidinone ring fused to the core structure, an ethyl group at the 8-position, a hydroxy and a methyl group at the 2-position, and a morpholinoethyl substituent at the 4-position. This contrasts with the simpler acetate side chain at the 2-position in 8-Azaspiro[4.5]decan-2-ylmethyl acetate. []

8-[4-[(1,4-Benzodioxan-2-ylmethyl)amino] butyl]-8-azaspiro[4.5]decane-7,9-dione (MDL 72832)

Compound Description: MDL 72832 exhibits nanomolar affinity for the 5-HT1A binding site in rat frontal cortex and its S-(-) enantiomer shows higher activity than the R-(+) enantiomer. []

Relevance: This compound shares the azaspiro[4.5]decane core with 8-Azaspiro[4.5]decan-2-ylmethyl acetate, but differs significantly in its substitution pattern. It features a butylamine substituent at the 8-position, with a benzodioxane ring further attached to the amine nitrogen. Additionally, it possesses two ketone groups at the 7- and 9-positions, unlike the acetate side chain in 8-Azaspiro[4.5]decan-2-ylmethyl acetate. []

N-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride (Buspirone)

Compound Description: Buspirone is a known 5-HT1A receptor partial agonist. In a study investigating the effects of antipsychotic drugs on prepulse inhibition, buspirone significantly reduced the disruptive effects of 8-OH-DPAT, a 5-HT1A receptor agonist. []

(3S,4S)-8-(6-Amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine (TNO155)

Compound Description: TNO155 is a highly potent and selective allosteric SHP2 inhibitor currently in clinical trials for cancer. Its development was based on structure and property-based drug design, optimizing for potent cellular inhibition, physicochemical properties, selectivity, and in vivo antitumor activity. []

Relevance: TNO155 shares the core 8-azaspiro[4.5]decane structure with 8-Azaspiro[4.5]decan-2-ylmethyl acetate. It features a more complex substitution pattern, including a pyrazine ring linked to the 8-position nitrogen, a substituted pyridine ring connected via a thioether linkage, and a methyl group at the 3-position. These structural features contrast with the simpler acetate side chain at the 2-position in 8-Azaspiro[4.5]decan-2-ylmethyl acetate. []

(R)-4-(3,5-Dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid (Spiroglumide)

Compound Description: Spiroglumide serves as a starting point for developing potent and selective antagonists of cholecystokinin (CCK) CCKB/gastrin receptors. []

Overview

8-Azaspiro[4.5]decan-2-ylmethyl acetate is a chemical compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound is classified as a spirocyclic derivative, making it of particular interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Source and Classification

The compound can be synthesized through various organic reactions, often involving the manipulation of starting materials that contain azaspiro frameworks. Its classification as a spirocyclic compound places it within a broader category of heterocyclic compounds, which are characterized by the inclusion of at least one heteroatom in their ring structures.

Synthesis Analysis

The synthesis of 8-Azaspiro[4.5]decan-2-ylmethyl acetate typically involves multi-step organic reactions. One common method includes the reaction of 1-oxa-8-azaspiro[4.5]decan derivatives with acetic anhydride or methyl acetate under specific conditions to yield the acetate form.

Technical Details

  1. Starting Materials: The synthesis generally begins with 1-oxa-8-azaspiro[4.5]decan, which serves as a precursor.
  2. Reagents: Acetic anhydride or methyl acetate is commonly used as the acetylating agent.
  3. Conditions: The reaction is usually conducted under controlled temperature and solvent conditions to optimize yields and purity.
  4. Yield: Reports indicate that yields can vary significantly depending on the specific conditions employed, with some methods achieving high yields above 90% .
Molecular Structure Analysis

The molecular structure of 8-Azaspiro[4.5]decan-2-ylmethyl acetate is characterized by its spirocyclic framework, which consists of a bicyclic system containing both nitrogen and oxygen atoms.

Structure Data

  • Molecular Formula: The exact molecular formula can vary based on the substituents but typically includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.
  • CAS Number: The compound has been assigned specific identifiers for regulatory and research purposes, facilitating its recognition in scientific literature.
Chemical Reactions Analysis

8-Azaspiro[4.5]decan-2-ylmethyl acetate can undergo various chemical reactions, primarily due to its ester functional group.

Reactions and Technical Details

  1. Hydrolysis: Under basic or acidic conditions, the ester can hydrolyze to yield the corresponding carboxylic acid and alcohol.
  2. Nucleophilic Substitution: The nitrogen atom within the spirocyclic structure may participate in nucleophilic substitution reactions when activated by electrophiles.
  3. Biological Interactions: The compound's structure suggests potential interactions with biological macromolecules, which could lead to various pharmacological effects .
Mechanism of Action

The mechanism of action for compounds like 8-Azaspiro[4.5]decan-2-ylmethyl acetate often involves interactions at the molecular level with biological targets.

Process and Data

  1. Binding Affinity: Studies may employ molecular docking simulations to predict how well this compound can bind to specific receptors or enzymes.
  2. Pharmacodynamics: Understanding how this compound affects biological systems is crucial for determining its therapeutic potential.
  3. Pharmacokinetics: Investigations into absorption, distribution, metabolism, and excretion (ADME) characteristics are essential for assessing its viability as a drug candidate .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 8-Azaspiro[4.5]decan-2-ylmethyl acetate is vital for its application in scientific research.

Physical Properties

  • Appearance: Typically appears as a crystalline solid or liquid depending on purity and formulation.
  • Melting Point: Specific melting points may vary based on synthesis methods but generally fall within defined ranges for similar compounds.

Chemical Properties

  • Reactivity: The presence of both nitrogen and oxygen atoms contributes to its reactivity profile, allowing for diverse chemical transformations.
  • Solubility: Solubility characteristics in various solvents are important for determining suitable applications in biological systems .
Applications

The unique structural features of 8-Azaspiro[4.5]decan-2-ylmethyl acetate make it a candidate for several scientific applications:

  1. Medicinal Chemistry: It has potential uses in drug development targeting diseases such as cancer or bacterial infections due to its biological activity .
  2. Pharmaceutical Research: Further exploration into its interactions with proteins or nucleic acids could provide insights into new therapeutic strategies .
  3. Chemical Upcycling: This compound may also serve as an intermediate in synthesizing other bioactive molecules from expired pharmaceuticals .
Synthetic Methodologies for 8-Azaspiro[4.5]decan-2-ylmethyl Acetate

Multi-Step Organic Synthesis Strategies

Cyclization Approaches for Spiro[4.5]decane Core Formation

The construction of the spiro[4.5]decane framework necessitates precise ring-forming strategies. A prevalent method involves intramolecular cyclization of appropriately substituted cyclohexane precursors bearing functionalized side chains. For instance, cyclohexanone derivatives with γ-aminoalkyl side chains undergo Mannich-type reactions or reductive aminations to form the embedded piperidine ring characteristic of the 8-azaspiro[4.5]decane system [1]. This approach leverages the nucleophilicity of the amine group attacking a carbonyl or iminium intermediate, culminating in ring closure.

Alternatively, Dieckmann condensation of diethyl N-(2-cyanoethyl)amino-4-oxocyclohexane-1,1-dicarboxylate derivatives has been employed. This method facilitates simultaneous decarboxylation and cyclization under basic conditions, yielding the spirocyclic carbon skeleton. Subsequent reduction of the nitrile group to a primary amine provides a versatile intermediate for further functionalization [4]. Challenges include managing regioselectivity during ring closure and preventing dimerization or polymerization side reactions, often addressed through high-dilution techniques or controlled addition rates [1].

Esterification Techniques for Methyl Acetate Functionalization

Following construction of the spirocyclic amine core, installation of the methyl acetate moiety typically targets the C2 position. The most efficient pathway involves O-acylation of the pre-formed hydroxymethyl intermediate (8-azaspiro[4.5]decan-2-yl)methanol. This alcohol is accessible via reduction of the corresponding ester (e.g., using LiAlH₄ or NaBH₄) or through nucleophilic substitution reactions on halomethyl precursors [1] [5].

Esterification employs classical acylating agents under mild conditions to preserve the spirocyclic integrity:

  • Acetic Anhydride: Reactions are typically catalyzed by 4-dimethylaminopyridine (DMAP) in dichloromethane or tetrahydrofuran at 0-25°C, achieving high yields (>85%) with minimal epimerization [1].
  • Acetyl Chloride: Requires a non-nucleophilic base like triethylamine or pyridine as an acid scavenger. Solvent choice (e.g., dichloromethane versus ethyl acetate) impacts reaction rate and byproduct formation [1].
  • Transesterification: Reaction of the alcohol with ethyl acetate catalyzed by lipases (e.g., Candida antarctica Lipase B) offers a greener alternative, though reaction times are longer [1].

Table 1: Esterification Methods for (8-Azaspiro[4.5]decan-2-yl)methyl Acetate Synthesis

Acylating AgentCatalyst/BaseSolventTemperature (°C)Reported Yield (%)
Acetic AnhydrideDMAPDichloromethane0-2585-92
Acetic AnhydridePyridineTetrahydrofuran2578-85
Acetyl ChlorideTriethylamineDichloromethane0-1080-88
Acetyl ChloridePyridineEthyl Acetate2575-82
Ethyl AcetateCandida antarctica BToluene4065-75 (48-72 h)

Direct alkylation of the spirocyclic amine nitrogen is avoided to prevent quaternary ammonium salt formation, ensuring the C2-hydroxymethyl group remains the primary reaction site [5].

Catalytic Asymmetric Synthesis for Stereochemical Control

Challenges in Achieving Enantioselective Spirocycle Formation

The presence of a chiral quaternary carbon at the spiro junction (C1 position) introduces significant complexity into enantioselective synthesis. Traditional cyclization methods typically yield racemic mixtures due to the symmetric or prochiral nature of common precursors and the identical chemical environment faced by the enantiotopic faces during ring closure. Key challenges include:

  • Steric Constraints: The spirocyclic center imposes significant steric hindrance, limiting the accessibility of chiral catalysts to the reaction site during bond formation.
  • Conformational Flexibility: Intermediates often adopt multiple conformations, making enantioselective discrimination difficult for chiral catalysts or auxiliaries [1].
  • Low Substrate Symmetry: Unlike desymmetrization approaches applicable to meso compounds, precursors for 8-azaspiro[4.5]decane often lack inherent symmetry suitable for facile enantioselective desymmetrization.

Strategies to overcome these hurdles involve:

  • Chiral Auxiliaries: Covalently bound chiral controllers (e.g., Evans oxazolidinones, Oppolzer sultams) attached to nitrogen or carbonyl groups adjacent to the forming spiro center can direct asymmetric cyclization or functionalization. While effective for enantiocontrol, this approach adds synthetic steps for auxiliary attachment and removal.
  • Asymmetric Catalysis: Chiral phase-transfer catalysts (e.g., Cinchona alkaloid derivatives) facilitate enantioselective alkylation steps en route to the spirocycle. Chiral metal complexes (e.g., Ru-, Rh-, or Ir-based catalysts with BINAP or Josiphos ligands) enable asymmetric hydrogenation of prochiral enamine intermediates preceding ring closure [1]. Despite progress, achieving high enantiomeric excess (ee >95%) often requires meticulous optimization of catalyst structure, solvent, and temperature.

Optimization of Reaction Yields in Industrial Production

Translating enantioselective syntheses from laboratory scale to industrial manufacturing demands rigorous optimization to balance enantiopurity, yield, cost, and scalability. Critical factors include:

  • Catalyst Loading and Cost: Precious metal catalysts or complex organocatalysts must be used at minimal loadings (<1 mol%) or be efficiently recyclable. Immobilizing chiral catalysts on solid supports facilitates recovery and reuse, significantly reducing costs [1].
  • Robustness to Impurities: Processes must tolerate common impurities from upstream steps without significant erosion of ee or yield. This often necessitates stringent purification of intermediates before asymmetric steps.
  • Solvent Selection and Recycling: Replacing expensive, hazardous, or high-boiling solvents (e.g., dichloromethane, dimethylformamide) with greener alternatives (e.g., 2-methyltetrahydrofuran, cyclopentyl methyl ether) or water improves process sustainability and facilitates solvent recovery [1] [4].

Table 2: Key Parameters for Optimizing Industrial Synthesis of Chiral 8-Azaspiro[4.5]decan-2-ylmethyl Acetate

Optimization ParameterLaboratory Scale ChallengeIndustrial Scale SolutionImpact on Yield/ee
Catalyst LoadingHigh loading (5-10 mol%) commonDevelop highly active catalysts (≤ 0.5 mol%)Reduces cost; Maintains/improves ee
Catalyst RecyclabilitySingle-useHeterogeneous catalysts or supported homogeneousLowers cost per batch
Reaction ConcentrationDilute conditions for selectivityProcess intensification (higher conc. with flow)Increases throughput; Reduces volume
Intermediate PurityChromatography purificationCrystallization, extraction, or distillationEnsures consistent ee/yield; Scalable
Temperature ControlPrecise control difficult in batchesContinuous flow reactors for exothermic stepsImproves selectivity and safety

Achieving high overall yields (>50%) across multi-step sequences involving the asymmetric key step is paramount. This often involves telescoping steps without isolation of sensitive intermediates and implementing in-line analytical techniques (e.g., FTIR, Raman spectroscopy) for real-time reaction monitoring and control [1] [4].

Green Chemistry and Biocatalytic Approaches

Continuous Flow Reactor Applications for Scalability

Continuous flow chemistry offers transformative advantages for synthesizing 8-azaspiro[4.5]decan-2-ylmethyl acetate intermediates, particularly hazardous or low-yielding batch steps. Microreactor or mesoreactor systems enable precise control over reaction parameters (temperature, residence time, mixing), enhancing selectivity and safety for exothermic transformations like cyclizations or reductions [1] [9].

Key applications include:

  • High-Temperature Lactamization: The conversion of gabapentin-like precursors (e.g., 1-(aminomethyl)cyclohexaneacetic acid derivatives) to the corresponding lactam (a key spirocyclic precursor) requires elevated temperatures (>100°C) and extended reaction times in batch reactors, often leading to decomposition. Microwave-assisted continuous flow reactors achieve rapid, uniform heating, significantly reducing reaction times (minutes vs. hours) and improving lactam yields (94-100%) with high purity (>96% HPLC) [9]. This technology is directly applicable to forming the 8-azaspiro[4.5]decane core from suitable linear precursors.
  • Asymmetric Hydrogenation: Continuous flow systems with immobilized chiral catalysts (e.g., Rh-DuPHOS on silica) allow for efficient asymmetric hydrogenation of prochiral enamide intermediates under controlled pressure and temperature, enhancing enantioselectivity consistency and catalyst longevity compared to batch autoclaves.
  • Integrated Synthesis: Flow platforms facilitate the direct coupling of sequential steps, such as ring closure, reduction, and acylation, minimizing intermediate handling and purification. For example, the spiro core formation via cyclization, followed by inline extraction or quenching and direct passage through a column containing immobilized reducing agents or acylating enzymes, can streamline the route to the target ester [1].

The inherent advantages of flow chemistry—improved heat/mass transfer, reproducibility, scalability (numbering up), and safer handling of hazardous reagents—align with green chemistry principles by reducing solvent consumption, energy input, and waste generation, making it ideal for sustainable large-scale production [1] [9].

Properties

CAS Number

2007921-09-5

Product Name

8-Azaspiro[4.5]decan-2-ylmethyl acetate

IUPAC Name

8-azaspiro[4.5]decan-3-ylmethyl acetate

Molecular Formula

C12H21NO2

Molecular Weight

211.305

InChI

InChI=1S/C12H21NO2/c1-10(14)15-9-11-2-3-12(8-11)4-6-13-7-5-12/h11,13H,2-9H2,1H3

InChI Key

VOKRTMGCPJNIGN-UHFFFAOYSA-N

SMILES

CC(=O)OCC1CCC2(C1)CCNCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.